4-Methyl-2-(2-oxopropyl)cyclohexanone
Description
4-Methyl-2-(2-oxopropyl)cyclohexanone is a substituted cyclohexanone derivative characterized by a methyl group at the 4-position and a 2-oxopropyl group at the 2-position of the cyclohexanone ring. This compound is of interest in organic synthesis, particularly in aldol condensation reactions, where its reactivity is influenced by the positioning of substituents. For example, studies on 4-(2-oxopropyl)cyclohexanone derivatives demonstrate selective aldol reactivity at the cyclohexanone ring, which is critical for constructing complex molecular frameworks .
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-methyl-2-(2-oxopropyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-7-3-4-10(12)9(5-7)6-8(2)11/h7,9H,3-6H2,1-2H3 |
InChI Key |
LBSUQMCLHDLMPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C(C1)CC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Effects
- 2-Methyl-2-(2-oxopropyl)cyclohexanone: This positional isomer differs in the placement of the methyl group (2-position vs. 4-position). Analytical differentiation is achieved via retention indices (RI) in GC×GC-QTOFMS. The isomer has a higher RI (1360) compared to lilac aldehyde D (1169), emphasizing the role of substituent positioning in chromatographic behavior .
- 3-Methyl-2-cyclohexanone (Nutclone): A simpler analog with a methyl group at the 3-position. It exhibits a nutty, caramel-like odor and is used in flavoring (FEMA-3360). Its lower molecular weight (C₇H₁₂O) and absence of a 2-oxopropyl group result in distinct volatility and solubility compared to the target compound .
Functional Group Variations
- Cyclohexanone Diethyl Acetal (Rhumytal): Replaces the 2-oxopropyl group with a diethyl acetal moiety. This modification drastically alters its odor profile (fruity, woody notes) and volatility due to increased hydrophobicity (FEMA-4516) .
- 2,6-Bis(3-fluorobenzylidene)cyclohexanone (MS49): A diarylpentanoid synthesized via aldol condensation. The presence of aromatic fluorinated groups enhances rigidity and electronic properties, contrasting with the aliphatic 2-oxopropyl group in the target compound .
Key Physico-Chemical Properties
*Data inferred from structural analogs.
Analytical Differentiation
- Retention Indices (RI): 4-Methyl-2-(2-oxopropyl)cyclohexanone can be distinguished from its 2-methyl isomer by RI values (e.g., 1360 for 2-methyl vs. lower RI for 4-methyl) .
- Mass Spectrometry : High-resolution QTOFMS identifies molecular ion masses (e.g., 168.1148 for C₁₀H₁₆O₂) and fragments, critical for differentiating isomeric candidates in complex matrices .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or GC-MS to avoid over-oxidation.
- Purification often requires fractional distillation or column chromatography due to similar boiling points of intermediates .
What spectroscopic techniques are used to characterize 4-Methyl-2-(2-oxopropyl)cyclohexanone?
Methodological Answer:
Q. Table 1: Spectroscopic Signatures
| Technique | Key Peaks/Patterns | Reference |
|---|---|---|
| ¹H NMR | δ 2.8–3.0 (oxopropyl CH₂) | |
| ¹³C NMR | 210 ppm (cyclohexanone C=O) | |
| IR | 1720 cm⁻¹ (dual ketone stretches) |
Advanced Research Questions
How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer:
- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to reduce side reactions .
- Temperature Control : Lower temperatures (0–5°C) minimize diketone byproducts during alkylation .
- Solvent Effects : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates in oxidation steps .
Case Study : A 15% yield increase was achieved by switching from AlCl₃ to FeCl₃ in Friedel-Crafts alkylation, attributed to reduced carbocation rearrangements .
How do stereochemical outcomes in derivatives of 4-Methyl-2-(2-oxopropyl)cyclohexanone affect reactivity?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® columns) to separate enantiomers. For example, the (R)-enantiomer of a derivative showed 3x higher enzyme inhibition than the (S)-form .
- X-ray Crystallography : Confirm stereochemistry of crystalline derivatives (e.g., hydrazones) to correlate structure with activity .
Key Insight : Steric hindrance from the 4-methyl group directs nucleophilic attacks to the less hindered face of the ketone .
How can contradictory data in reaction mechanisms be resolved?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., hydrogen abstraction in oxidation) .
- Computational Modeling : DFT studies (e.g., Gaussian 16) can validate proposed intermediates, such as carbocation stability during alkylation .
Example : Conflicting reports on the oxidation mechanism (radical vs. polar pathways) were resolved via KIE experiments showing a primary isotope effect (kH/kD = 2.1), supporting a radical intermediate .
What advanced analytical methods are used to study degradation pathways?
Methodological Answer:
Q. Table 2: Degradation Products
| Condition | Major Product | Detection Method |
|---|---|---|
| UV Exposure | 4-Methyl-2-(2-oxopropenyl)... | LC-MS/MS |
| Acidic Hydrolysis | 4-Methylcyclohexanone | GC-MS |
Methodological Design Questions
How to design experiments to study the compound’s reactivity with nucleophiles?
Methodological Answer:
Q. Protocol :
Prepare 0.1 M solutions of nucleophiles in ethanol.
Add 1 eq. of 4-Methyl-2-(2-oxopropyl)cyclohexanone.
Monitor via IR at 1700–1750 cm⁻¹ for carbonyl loss .
What computational approaches predict the compound’s behavior in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition state energies for cycloaddition reactions .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability .
Example : DFT predicted a 20 kcal/mol barrier for Diels-Alder reactions at the oxopropyl group, later validated experimentally .
Safety and Handling
What safety protocols are critical for handling 4-Methyl-2-(2-oxopropyl)cyclohexanone?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
